molecular formula C9H8BrN3O2 B12955348 Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B12955348
M. Wt: 270.08 g/mol
InChI Key: DNWBKDMQAMOYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a bromine atom and an ethyl ester group, makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethyl acetate . The cyclization is followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups depending on the reagents used .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl ester group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8(10)13-6(12-7)4-3-5-11-13/h3-5H,2H2,1H3

InChI Key

DNWBKDMQAMOYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.